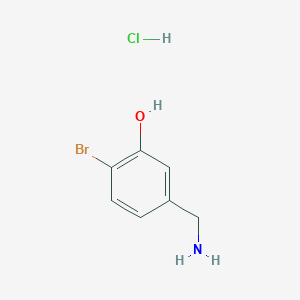

5-(Aminomethyl)-2-bromophenol hydrochloride

Description

Properties

IUPAC Name |

5-(aminomethyl)-2-bromophenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c8-6-2-1-5(4-9)3-7(6)10;/h1-3,10H,4,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRNQYKYLUVSJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916213-66-6 | |

| Record name | 5-(aminomethyl)-2-bromophenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-bromophenol hydrochloride typically involves the bromination of 2-aminomethylphenol followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an appropriate solvent such as acetic acid or dichloromethane. The aminomethyl group can be introduced via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-bromophenol hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The phenol group can be oxidized to a quinone, and the aminomethyl group can be reduced to a methyl group.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

Substitution Products: Derivatives with different functional groups replacing the bromine atom.

Oxidation Products: Quinone derivatives.

Reduction Products: Methyl-substituted phenols.

Coupling Products: Biaryl compounds.

Scientific Research Applications

5-(Aminomethyl)-2-bromophenol hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-bromophenol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The aminomethyl group can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares 5-(aminomethyl)-2-bromophenol hydrochloride with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Structural Isomers and Positional Analogs

Key Observations :

- Substituent Position: Moving the bromine or aminomethyl group alters electronic and steric profiles. For example, 2-amino-5-bromophenol HCl () has a free NH₂ group at position 2, increasing reactivity in azo coupling reactions compared to the aminomethyl analog .

- Synthetic Yields: Acid hydrolysis methods for 2-amino-5-bromophenol HCl yield ~29.7%, while 2-amino-5-methylphenol HCl () achieves 50.8%, suggesting steric or electronic factors influence efficiency .

Physicochemical Properties

| Property | 5-(Aminomethyl)-2-bromophenol HCl | 5-(Aminomethyl)-2-fluorophenol HCl | 2-Amino-5-bromophenol HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~238.5 | 177.6 | ~234.5 |

| Solubility (H₂O) | High (HCl salt) | Moderate | Moderate |

| Melting Point | Not reported | Not reported | White solid, stable |

| Key Reactivity | Electrophilic substitution | Nucleophilic substitution | Diazotization |

Key Observations :

- The hydrochloride salt form universally improves aqueous solubility across all compounds.

- Bromine’s electron-withdrawing nature increases phenolic acidity compared to methoxy or methyl groups .

Biological Activity

5-(Aminomethyl)-2-bromophenol hydrochloride is a chemical compound with notable biological activities that have garnered attention in pharmaceutical research. This article explores its biological properties, mechanisms of action, and potential applications based on diverse sources of information.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 238.51 g/mol. Its structure features a bromine atom at the second position of the phenolic ring, with an aminomethyl group at the fifth position, which contributes to its unique biological activities.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness varies depending on the concentration and specific microbial strains tested.

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress and may play a role in preventing various diseases.

- Enzyme Inhibition : Interaction studies suggest that this compound may inhibit specific enzymes, potentially influencing metabolic pathways relevant to drug metabolism and therapeutic effects.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:

- Binding Affinity : The compound's structure allows it to bind effectively to certain enzyme active sites or receptor sites, modulating their activity. This interaction is fundamental for its potential therapeutic applications.

- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties may be attributed to its ability to scavenge reactive oxygen species, thereby reducing oxidative damage in cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at certain concentrations. The minimum inhibitory concentration (MIC) was determined to be effective for both bacterial strains tested.

- Antioxidant Potential : Research involving cell cultures indicated that treatment with this compound resulted in a marked decrease in oxidative stress markers, suggesting its potential as a protective agent against cellular damage.

- Enzyme Interaction Studies : Investigations into enzyme inhibition showed that the compound could inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This finding raises questions about its implications for drug-drug interactions in clinical settings.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Aminophenol | C₆H₇NO | Basic phenolic structure without bromine. |

| 4-Bromoaniline | C₆H₆BrN | Bromine at para position; different biological activity. |

| 3-(Aminomethyl)-4-bromophenol | C₇H₈BrN | Similar structure but different substitution pattern. |

| 5-Bromo-2-hydroxyaniline | C₆H₅BrN | Hydroxyl group at different position; varied reactivity. |

The specific arrangement of functional groups in this compound influences its reactivity and biological properties compared to these similar compounds.

Q & A

Basic: What are validated synthetic routes for 5-(Aminomethyl)-2-bromophenol hydrochloride, and how is purity confirmed?

Answer:

A common approach involves bromination of 5-(aminomethyl)phenol derivatives followed by hydrochloride salt formation. For example:

Bromination : Electrophilic aromatic substitution using Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled conditions .

Aminomethylation : Reductive amination of 2-bromophenol derivatives with formaldehyde and ammonium acetate, followed by HCl neutralization .

Purity Validation :

- HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .

- NMR (¹H/¹³C) to confirm substitution patterns and absence of byproducts (e.g., δ ~4.2 ppm for –CH₂NH₂) .

- Mass Spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]⁺ at m/z 248.0) .

Basic: How should researchers assess the compound’s stability under varying storage conditions?

Answer:

- Accelerated Stability Testing :

- Recommended Storage : Desiccated at –20°C in amber vials to prevent hydrolysis of the aminomethyl group and bromine displacement .

Advanced: What mechanistic role does the bromine substituent play in electrophilic reactions?

Answer:

The bromine atom acts as a meta-directing group due to its electron-withdrawing nature, influencing regioselectivity in further functionalization (e.g., nitration or sulfonation). Computational studies (DFT) suggest it lowers the HOMO energy at the 4-position, favoring electrophilic attack there . Experimental validation via X-ray crystallography (e.g., bond angles and charge density maps) can confirm electronic effects .

Advanced: How to resolve contradictions in reported solubility data across studies?

Answer:

- Method Standardization :

- Contradiction Analysis : Discrepancies often arise from polymorphic forms; characterize crystalline vs. amorphous phases via PXRD .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors during weighing .

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced: How does the hydrochloride salt affect bioavailability in in vitro models?

Answer:

- Ionization : The HCl salt enhances aqueous solubility (logP reduced by ~1.5 units), improving dissolution in physiological buffers .

- Cell Permeability : Use Caco-2 assays to compare permeability of the free base vs. salt form. The charged ammonium group may reduce passive diffusion, requiring transporter-mediated uptake studies .

Basic: Which spectroscopic techniques differentiate this compound from structural analogs?

Answer:

- FT-IR : Unique peaks at ~3350 cm⁻¹ (N–H stretch) and 1250 cm⁻¹ (C–Br stretch) .

- UV-Vis : λmax at 275 nm (π→π* transition of bromophenol) with a shoulder at 290 nm from the aminomethyl group .

Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?

Answer:

- Flow Chemistry : Continuous bromination using microreactors to control exothermic reactions and minimize byproducts .

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology (RSM) .

- Crystallization : Use anti-solvent (e.g., diethyl ether) to precipitate the hydrochloride salt with >99% purity .

Basic: How to verify the absence of residual solvents or heavy metals?

Answer:

- GC-MS : Detect volatile residues (e.g., acetic acid from synthesis) with limits <500 ppm .

- ICP-OES : Screen for heavy metals (e.g., Pd from catalytic steps); ensure compliance with ICH Q3D guidelines (<10 ppm) .

Advanced: What computational tools predict interactions with biological targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.